N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 1018441-16-1
VCID: VC2552532
InChI: InChI=1S/C8H9N3/c1-9-7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H2,9,10,11)
SMILES: CNC1=NC2=C(C=C1)C=CN2
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS No.: 1018441-16-1

Cat. No.: VC2552532

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine - 1018441-16-1

Specification

CAS No. 1018441-16-1
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Standard InChI InChI=1S/C8H9N3/c1-9-7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H2,9,10,11)
Standard InChI Key UTZFGAKTNKRZEJ-UHFFFAOYSA-N
SMILES CNC1=NC2=C(C=C1)C=CN2
Canonical SMILES CNC1=NC2=C(C=C1)C=CN2

Introduction

Chemical Identity and Structure

Molecular Identification

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is identified in chemical databases under the CAS number 1446791-69-0 and has a PubChem CID of 86689728 . The compound is also known by several synonyms including 1-Methyl-7-azaindole-6-amine, highlighting its relationship to the azaindole family of compounds . The IUPAC name for this compound is 1-methylpyrrolo[2,3-b]pyridin-6-amine, which provides a systematic description of its structure .

Structural Characteristics

The compound consists of a pyrrolo[2,3-b]pyridine core structure (also known as 7-azaindole) with an amine group at the 6-position and a methyl group attached to the nitrogen at position 1 of the pyrrole ring. This creates a tricyclic system with multiple nitrogen atoms that contribute to its chemical and biological properties. The molecular formula is C₈H₉N₃, indicating a relatively small molecule with potential for hydrogen bonding and other intermolecular interactions .

Structural Representation

The compound can be represented using various chemical notations:

  • SMILES notation: CN1C=CC2=C1N=C(C=C2)N

  • InChI: InChI=1S/C8H9N3/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3,(H2,9,10)

  • InChIKey: KWZMJNRMOMFWHW-UHFFFAOYSA-N

Physical and Chemical Properties

Basic Properties

N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has a molecular weight of 147.18 g/mol, classifying it as a small molecule with potential for good bioavailability . It contains 11 heavy atoms and has a formal charge of 0, indicating a neutral compound under standard conditions .

Physicochemical Parameters

The following table summarizes the key physicochemical properties of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine:

PropertyValueReference
Molecular Weight147.18 g/mol
XLogP3-AA0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Topological Polar Surface Area43.8 Ų
Exact Mass147.079647300 Da
Complexity148

The XLogP3-AA value of 0.9 suggests moderate lipophilicity, which may contribute to its ability to cross biological membranes while maintaining reasonable water solubility . The presence of one hydrogen bond donor and two hydrogen bond acceptors indicates potential for intermolecular interactions, which could be relevant for protein binding and other biological activities .

Structural Flexibility and Interactions

The compound has zero rotatable bonds, suggesting limited conformational flexibility . This rigid structure may contribute to specific binding interactions with biological targets. The topological polar surface area of 43.8 Ų suggests moderate polarity, which could impact its membrane permeability and distribution within biological systems .

Related Compounds and Structural Analogs

Brominated Derivatives

Several brominated derivatives of the parent compound have been documented in chemical databases, including:

  • 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1935288-47-3, Molecular Weight: 226.07 g/mol)

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 943323-55-5)

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1190322-18-9)

PropertyN-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Molecular Weight147.18 g/mol226.07 g/mol
XLogP3-AA0.92.3
Hydrogen Bond Donor Count12
Hydrogen Bond Acceptor Count22
Rotatable Bond Count01

The brominated derivative shows increased lipophilicity (XLogP3-AA of 2.3 vs. 0.9) and an additional hydrogen bond donor, which may significantly alter its pharmacological profile and biological interactions .

Chemical Synthesis and Preparation

Pharmaceutical Formulations

Patent literature suggests that compounds of this structural class might be incorporated into pharmaceutical compositions with appropriate excipients . The development of such formulations would take into account the compound's physicochemical properties, stability, and intended route of administration.

Spectroscopic and Analytical Characteristics

Mass Spectrometry

The exact mass of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is 147.079647300 Da, which serves as an important parameter for identification using high-resolution mass spectrometry . This value corresponds to the monoisotopic mass of the compound and can be used for confirmation of identity and purity.

Spectroscopic Analysis

While specific spectroscopic data for this compound is limited in the provided search results, characteristic features would likely include:

  • NMR signals corresponding to the aromatic protons of the pyridine and pyrrole rings

  • Signals from the methyl group attached to the nitrogen

  • Signals from the amine protons at the 6-position

  • UV-Vis absorption bands characteristic of the azaindole chromophore

Such spectroscopic data would be valuable for structure elucidation and confirmation of compound identity.

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